

Ertugliflozin-d5 molecular weight and formula

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Compound of Interest

Compound Name: Ertugliflozin-d5

Cat. No.: B12387321

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In-Depth Technical Guide: Ertugliflozin-d5

This technical guide provides a detailed overview of the molecular properties of **Ertugliflozin-d5**, a deuterated analog of the SGLT2 inhibitor Ertugliflozin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Molecular Data

Ertugliflozin-d5 is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms on the ethoxybenzyl group have been replaced with deuterium. This labeling is crucial for its use as an internal standard in pharmacokinetic studies and other quantitative analytical methods.

Quantitative Molecular Information

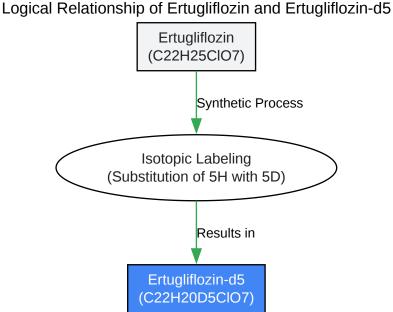
The key molecular data for **Ertugliflozin-d5** is summarized in the table below, providing a clear comparison with its parent compound, Ertugliflozin.

Property	Ertugliflozin-d5	Ertugliflozin
Molecular Formula	C22H20D5ClO7[1][2][3][4][5]	C22H25ClO7
Molecular Weight	441.91 g/mol [1][2][6]	436.88 g/mol [3]
CAS Number	1298086-22-2[2][3][4]	1210344-57-2[1][3]



Isotopic Relationship and Synthesis

The structural relationship between Ertugliflozin and its deuterated form is defined by the substitution of deuterium for hydrogen. This substitution is synthetically achieved and results in a molecule with a higher mass, which is readily distinguishable in mass spectrometry.



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Caption: Relationship between Ertugliflozin and its deuterated form.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following is a generalized protocol for the verification of the molecular weight of **Ertugliflozin-d5** using High-Resolution Mass Spectrometry (HRMS).

Objective: To confirm the molecular weight of **Ertugliflozin-d5** and verify its isotopic purity.

Materials:



- Ertugliflozin-d5 reference standard
- LC-MS grade methanol
- LC-MS grade water
- Formic acid (for mobile phase modification)
- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with a UPLC system

Methodology:

- Sample Preparation:
 - Prepare a stock solution of Ertugliflozin-d5 in methanol at a concentration of 1 mg/mL.
 - \circ Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 μ g/mL.
- Chromatographic Separation (UPLC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in methanol.
 - Gradient: A suitable gradient to ensure the elution of the analyte.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry Detection (HRMS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 100-1000.

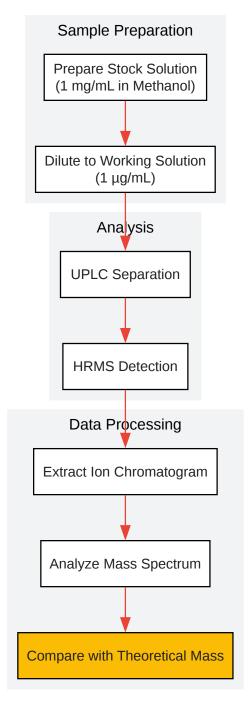


- Resolution: Set to a high resolution (e.g., >60,000).
- Data Analysis:
 - Extract the ion chromatogram corresponding to the expected m/z of the protonated molecule [M+H]+.
 - Analyze the mass spectrum to determine the accurate mass of the molecular ion.
 - Compare the experimentally determined mass with the theoretical mass of Ertugliflozin-d5.

Workflow Diagram:



Experimental Workflow for Molecular Weight Verification



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Caption: Workflow for verifying the molecular weight of Ertugliflozin-d5.



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